molecular formula C23H24O6 B021616 cudratricusxanthone A CAS No. 740810-42-8

cudratricusxanthone A

Cat. No. B021616
M. Wt: 396.4 g/mol
InChI Key: FUEJTEBWTNXAPG-UHFFFAOYSA-N
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Description

  • CTXA is an isoprenylated xanthone skeleton known for various biological activities including anti-inflammatory, neuroprotective, hepatoprotective, anti-proliferative, and monoamine oxidase inhibitory effects (Lee & Jeong, 2014).

Synthesis Analysis

  • The efficient total synthesis of related compound cudratricusxanthone B has been achieved starting from commercially available 2,4-dihydroxybenzoic acid, providing a foundation for further study of these natural compounds (Zhou, Hou, & Wang, 2018).

Molecular Structure Analysis

  • CTXA's structure includes an isoprenylated xanthone skeleton, which is key to its biological activities. Specific details on the molecular structure of CTXA itself are not available in the selected papers.

Chemical Reactions and Properties

  • The metabolic biotransformation of CTXA was investigated in human liver microsomes, identifying eight metabolites formed by cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) (Sim, Choi, Jeong, & Lee, 2015).

Physical Properties Analysis

  • Information on the physical properties of CTXA, such as melting point, solubility, and crystalline structure, is not available in the selected research papers.

Chemical Properties Analysis

  • CTXA inhibits lipid accumulation and expression of inducible nitric oxide synthase in 3T3-L1 Preadipocytes, demonstrating its anti-inflammatory and anti-adipogenic effects (Kwon, Jeong, & Jang, 2021).
  • CTXA's inhibitory effect on human cytochrome P450 suggests potential interactions in drug metabolism, highlighting its influence on enzyme activity (Sim, Choi, Lee, Jeong, & Lee, 2015).

Scientific Research Applications

1. Neuroinflammation Treatment

  • Summary of Application: Cudratricusxanthone A (CTXA) has been found to inhibit Lipopolysaccharide-Induced Neuroinflammation. This compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes, and decreases the production of iNOS-derived nitric oxide and COX-2-derived prostaglandin E2 in Lipopolysaccharide (LPS)-stimulated mouse BV2 microglia .
  • Methods of Application: The compound was applied to LPS-stimulated BV2 microglia cells. The effects on the expression of iNOS and COX-2 enzymes, as well as the production of nitric oxide and prostaglandin E2, were then observed .
  • Results or Outcomes: The study found that CTXA suppressed the expression of iNOS and COX-2 enzymes and decreased the production of iNOS-derived nitric oxide and COX-2-derived prostaglandin E2 in LPS-stimulated mouse BV2 microglia .

2. Inhibition of Lipid Accumulation

  • Summary of Application: CTXA has been shown to inhibit lipid accumulation and expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, two known inflammatory enzymes, in 3T3-L1 preadipocytes .
  • Methods of Application: CTXA was applied to 3T3-L1 preadipocytes during their differentiation. The effects on lipid accumulation and the expression of iNOS and COX-2 were then observed .
  • Results or Outcomes: The study found that CTXA markedly inhibited lipid accumulation and reduced triglyceride (TG) content during 3T3-L1 preadipocyte differentiation with no cytotoxicity .

3. Anti-obesity Effects

  • Summary of Application: CTXA has been shown to have anti-obesity effects. It is a bioactive component isolated from the roots of Cudrania tricuspidata Bureau and has anti-inflammation, anti-cancer, anti-osteoclast differentiation, neuroprotection, and anti-thrombotic effects .
  • Results or Outcomes: The study suggests that CTXA has strong anti-adipogenic and anti-inflammatory effects on 3T3-L1 cells through control of the expression and phosphorylation levels of C/EBP-α, PPAR-γ, FAS, ACC, perilipin A, STAT-3/5, AMPK, and iNOS .

4. Inhibition of NF-κB and p38 MAPK Pathways

  • Summary of Application: CTXA has been shown to inhibit Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia .
  • Methods of Application: The compound was applied to LPS-stimulated BV2 microglia cells. The effects on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes, as well as the production of nitric oxide and prostaglandin E2, were then observed .
  • Results or Outcomes: The study found that CTXA suppressed the expression of iNOS and COX-2 enzymes and decreased the production of iNOS-derived nitric oxide and COX-2-derived prostaglandin E2 in LPS-stimulated mouse BV2 microglia . Additionally, it inhibited the p38 mitogen-activated protein kinase signaling pathway .

Safety And Hazards

The safety data sheet for CTXA can be found on ChemicalBook . For detailed information, please refer to the provided link.

properties

IUPAC Name

2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-6-23(4,5)19-14(25)9-13(24)18-21(28)17-12(8-7-11(2)3)20(27)15(26)10-16(17)29-22(18)19/h6-7,9-10,24-27H,1,8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEJTEBWTNXAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117920
Record name 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cudratricusxanthone A

CAS RN

740810-42-8
Record name 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740810-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
CS Yoon, DC Kim, TH Quang, J Seo, DG Kang, HS Lee… - Molecules, 2016 - mdpi.com
… Cudratricusxanthone A (1) had inhibitory effects on nuclear … Our data suggests that cudratricusxanthone A (1) may be a … mechanisms through which cudratricusxanthone A exerts anti…
Number of citations: 24 www.mdpi.com
SM Jeon, DS Lee, GS Jeong - Journal of ethnopharmacology, 2016 - Elsevier
… In the present study, cudratricusxanthone A (CTXA) is a xanthone isolated from the bioassay-guided fractionation of the EtOH extract of C. tricuspidata with strong anti-cancer activity in …
Number of citations: 20 www.sciencedirect.com
H Yoo, SK Ku, W Lee, S Kwak, YD Baek… - Archives of pharmacal …, 2014 - Springer
Cudratricusxanthone A (CTXA), a natural bioactive compound extracted from the roots of Cudrania tricuspidata Bureau, is known to possess hepatoprotective, antiproliferative and anti-…
Number of citations: 35 link.springer.com
SY Park, EN Kim, GS Jeong - Korean Journal of Pharmacognosy, 2019 - koreascience.kr
… In this study, cudratricusxanthone A and cudraxanthone D were … for cudratricusxanthone A and cudraxanthone D were 1.15, 0.11 µg/ml. Intra-day precision of cudratricusxanthone A and …
Number of citations: 1 koreascience.kr
TJ Kim, HJ Han, SS Hong, JH Hwang… - Biological and …, 2007 - jstage.jst.go.jp
… effect of cudratricusxanthone A isolated from … cudratricusxanthone A on VSMCs were examined by direct cell counting and [3H]-thymidine incorporation assays. Cudratricusxanthone A …
Number of citations: 33 www.jstage.jst.go.jp
YS Zou, AJ Hou, GF Zhu, YF Chen, HD Sun… - Bioorganic & medicinal …, 2004 - Elsevier
… Cudratricusxanthone A (1), yellow prisms, showed a [M+Na] + peak at m/z 419.1472 in the HRESIMS, … Thus, the structure of cudratricusxanthone A was identified as 1 (Fig. 1). …
Number of citations: 141 www.sciencedirect.com
JH Hwang, SS Hong, XH Han, JS Hwang… - Journal of natural …, 2007 - ACS Publications
… These were identified as isocudraxanthone K (5), 15 cudraxanthone C (6), 9 cudratricusxanthone A … The results demonstrated that cudratricusxanthone A (7), cudraflavanone A (10), and …
Number of citations: 56 pubs.acs.org
HS Kwon, GS Jeong, BC Jang - International Journal of Molecular …, 2021 - mdpi.com
Cudratricusxanthone A (CTXA) is a natural bioactive compound extracted from the roots of Cudrania tricuspidata Bureau and has been shown to possess anti-inflammatory, anti-…
Number of citations: 1 www.mdpi.com
EH Choi, EN Kim, GS Jeong - Phytomedicine, 2018 - Elsevier
Background Cudratricusxanthone A (CTXA) was isolated from Cudrania tricuspidata and its anti-inflammatory, hepatoprotective, and anti-proliferative activities have previously been …
Number of citations: 3 www.sciencedirect.com
GS Jeong, DS Lee, YC Kim - International Immunopharmacology, 2009 - Elsevier
Cudratricusxanthone A (CTXA), isolated from the roots of Cudrania tricuspidata Bureau (Moraceae) has an isoprenylated xanthone skeleton that is known to exert a variety of biological …
Number of citations: 76 www.sciencedirect.com

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